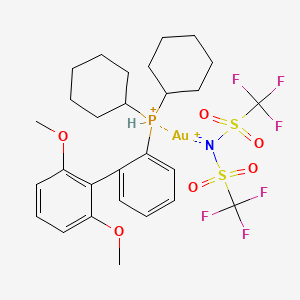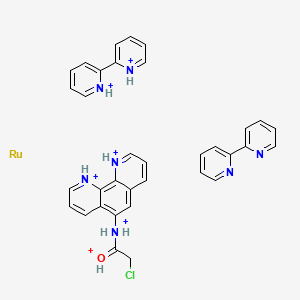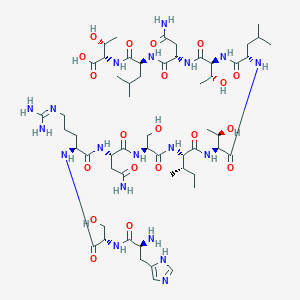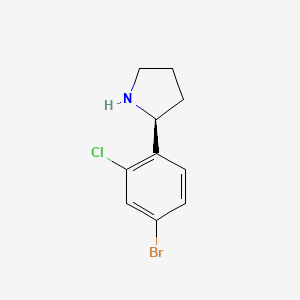
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is a complex organometallic compound It is known for its unique structure, which includes a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethylsulfonyl)imide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, is synthesized by reacting 2,6-dimethoxybiphenyl with dicyclohexylphosphine under inert conditions.
Formation of the Gold(I) Complex: The phosphine ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) phosphine complex.
Addition of Bis(trifluoromethylsulfonyl)imide: Finally, the gold(I) phosphine complex is treated with bis(trifluoromethylsulfonyl)imide to yield the desired compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) undergoes various types of reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products Formed
Oxidation: Oxidation of the gold(I) center typically results in the formation of gold(III) complexes.
Substitution: Substitution reactions yield new gold(I) complexes with different ligands.
科学的研究の応用
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has several scientific research applications:
作用機序
The mechanism by which Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination activates the substrates, facilitating various chemical transformations. The phosphine ligand plays a crucial role in stabilizing the gold(I) center and enhancing its reactivity .
類似化合物との比較
Similar Compounds
Uniqueness
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is unique due to the presence of the gold(I) center and the bis(trifluoromethylsulfonyl)imide counterion. These features impart distinct reactivity and stability, making it valuable for specific catalytic applications .
特性
分子式 |
C28H36AuF6NO6PS2+ |
|---|---|
分子量 |
888.7 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1/p+1 |
InChIキー |
DCWMCSDFBBTUCM-UHFFFAOYSA-O |
正規SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1495795.png)



![3,4,7,8-Tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B1495820.png)

